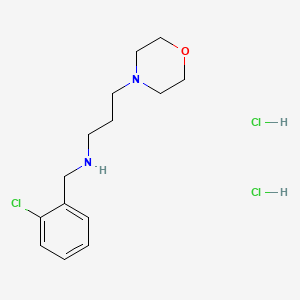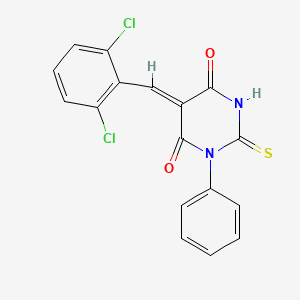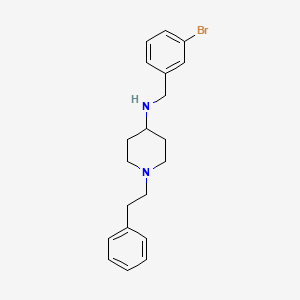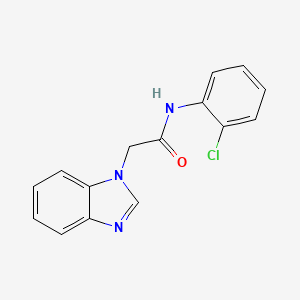
N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, also known as BTCP, is a chemical compound that belongs to the class of psychoactive substances. It was first synthesized in the 1970s and has since been studied for its potential use in the treatment of various medical conditions.
Mecanismo De Acción
The exact mechanism of action of N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI). This means that it increases the levels of serotonin in the brain by blocking its reuptake, leading to increased activation of serotonin receptors. This may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. It has also been shown to increase the activity of certain enzymes involved in the metabolism of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride in lab experiments is that it has been well-studied and its effects are relatively well-understood. However, one limitation is that it is a psychoactive substance and therefore requires careful handling and storage. It may also have potential side effects that need to be taken into consideration.
Direcciones Futuras
There are several potential future directions for research on N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride. One area of interest is its potential use in the treatment of opioid addiction. It may also have potential as a treatment for other psychiatric disorders, such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
In conclusion, this compound, or this compound, is a psychoactive substance that has been studied for its potential therapeutic uses. Its mechanism of action involves the selective inhibition of serotonin reuptake, leading to increased activation of serotonin receptors. It has been shown to have anxiolytic and antidepressant effects in animal models, and it may have potential as a treatment for opioid addiction and other psychiatric disorders. Further research is needed to fully understand its potential therapeutic uses and to develop safe and effective treatments based on this compound.
Métodos De Síntesis
The synthesis of N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride involves the reaction of 2-chlorobenzyl chloride with 4-morpholinepropanol in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been studied for its potential use in the treatment of various medical conditions, including depression, anxiety, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and it may also have potential as a treatment for opioid addiction.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O.2ClH/c15-14-5-2-1-4-13(14)12-16-6-3-7-17-8-10-18-11-9-17;;/h1-2,4-5,16H,3,6-12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZDYXWOQDSAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=CC=C2Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-5,5-dimethyl-4,7-dihydro-5H-thiopyrano[3,4-b]furan-3-carbonitrile](/img/structure/B5489637.png)
![N-(tert-butyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5489652.png)

![3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5489663.png)

![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5489676.png)
![3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B5489685.png)
![5-methyl-4-[(5-nitro-2-furyl)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5489692.png)
![ethyl 2-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5489699.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-fluorobenzamide](/img/structure/B5489721.png)
![(4aS*,8aR*)-1-isobutyl-6-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5489724.png)
![N~3~-[(2R)-2-amino-2-phenylacetyl]-N~1~-(2-methylphenyl)-beta-alaninamide](/img/structure/B5489729.png)

![1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5489735.png)
